(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group This compound is notable for its unique structure, which includes a dimethylamino group, a methylsulfanyl group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and a ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions.
Introduction of Functional Groups: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine. The methylsulfanyl group can be added via a thiolation reaction, where a suitable thiol reagent is used. The trifluoromethyl group can be incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group may be oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Reagents such as alkyl halides or acyl chlorides can be used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a pharmaceutical agent. Its structural features may allow it to interact with specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The methylsulfanyl group may participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)phenyl]prop-2-en-1-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Lacks the methylsulfanyl group, which may influence its redox properties.
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(methyl)phenyl]prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, which may alter its lipophilicity and membrane permeability.
Uniqueness
(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one is unique due to the combination of its functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the methylsulfanyl group provides redox activity. The dimethylamino group contributes to its reactivity in nucleophilic substitution reactions. This combination of properties makes the compound versatile and valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H14F3NOS |
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Molecular Weight |
289.32 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C13H14F3NOS/c1-17(2)7-6-11(18)10-5-4-9(13(14,15)16)8-12(10)19-3/h4-8H,1-3H3/b7-6+ |
InChI Key |
JZGSIIBCCPXCPX-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Origin of Product |
United States |
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